Ficellomycin

Description

This compound has been reported in Streptomyces ficellus with data available.

from Streptomyces ficellus

Properties

CAS No. |

59458-27-4 |

|---|---|

Molecular Formula |

C13H24N6O3 |

Molecular Weight |

312.37 g/mol |

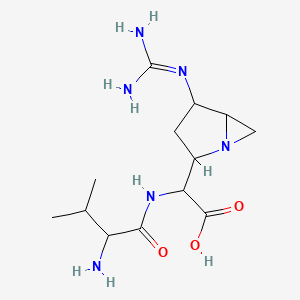

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-2-[4-(diaminomethylideneamino)-1-azabicyclo[3.1.0]hexan-2-yl]acetic acid |

InChI |

InChI=1S/C13H24N6O3/c1-5(2)9(14)11(20)18-10(12(21)22)7-3-6(17-13(15)16)8-4-19(7)8/h5-10H,3-4,14H2,1-2H3,(H,18,20)(H,21,22)(H4,15,16,17) |

InChI Key |

DGIHWRUPUISVIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ficellomycin; Antibiotic U 47929; U 47929 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Ficellomycin: A Technical Guide to an Aziridine Antibiotic from Streptomyces ficellus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficellomycin, a novel aziridine-containing dipeptide antibiotic, was first isolated from the fermentation broth of Streptomyces ficellus. This compound exhibits significant in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. Its unique mechanism of action, which involves the impairment of semiconservative DNA replication, distinguishes it from many clinically used antibiotics and presents a promising avenue for the development of new antibacterial agents. This technical guide provides an in-depth overview of the discovery of this compound, including its production, isolation, biological activity, and the elucidation of its biosynthetic pathway and mechanism of action. Detailed, reconstructed experimental protocols are provided to facilitate further research and development.

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of novel antibiotics with unique mechanisms of action is crucial to combat this challenge. Streptomyces, a genus of Gram-positive bacteria, is a well-known source of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. This compound, produced by Streptomyces ficellus, is one such compound that has garnered interest due to its potent antibacterial activity and distinct mode of action.[1][2][3] This guide will delve into the technical details of this compound's discovery and characterization.

Production and Isolation of this compound

The production of this compound is achieved through the fermentation of Streptomyces ficellus. While the original detailed protocol by Argoudelis et al. (1976) is not fully available, a reconstructed general procedure based on common practices for Streptomyces fermentation and antibiotic extraction is outlined below.

Fermentation of Streptomyces ficellus (Reconstructed Protocol)

A seed culture of S. ficellus is first prepared by inoculating a suitable agar slant into a vegetative medium. This seed culture is then used to inoculate a larger production medium for fermentation.

Table 1: Reconstructed Fermentation Media for Streptomyces ficellus

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soy Flour | 10 | 15 |

| Yeast Extract | 5 | 5 |

| NaCl | 5 | 5 |

| CaCO₃ | 1 | 2 |

| pH | 7.0-7.2 | 7.0-7.2 |

The fermentation is typically carried out in a stirred-tank fermenter under aerobic conditions at a controlled temperature (e.g., 28-30°C) for a period of 5-7 days. The production of this compound is monitored throughout the fermentation process using a suitable bioassay or chromatographic methods.

Extraction and Purification of this compound (Reconstructed Protocol)

Following fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. This compound, being a basic compound, can be extracted and purified using a combination of solvent extraction and chromatography.

Experimental Workflow for this compound Extraction and Purification

Caption: Reconstructed workflow for the extraction and purification of this compound.

Biological Activity of this compound

This compound demonstrates potent activity primarily against Gram-positive bacteria. Its efficacy has been evaluated both in vitro and in vivo.

In Vitro Antibacterial Spectrum

Table 2: Reported In Vitro and In Vivo Activity of this compound

| Parameter | Organism/Model | Value | Reference |

| In vitro activity | Staphylococcus aureus | Potent | Argoudelis et al., 1976 |

| In vivo efficacy (CD₅₀) | Experimental S. aureus infection in mice | ~7.6 mg/kg | He et al., 2018 |

Methodology for Determining Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is typically employed to determine the MIC of an antibiotic.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanism of Action: Impairment of DNA Replication

This compound exhibits a unique mechanism of action by selectively impairing semiconservative DNA replication in bacteria.[1][4] This is characterized by the accumulation of 34S DNA fragments, which are intermediates in DNA replication that fail to be integrated into the larger chromosomal DNA.[1][4]

Experimental Elucidation of the Mechanism of Action (Reconstructed Protocol)

The effect of this compound on DNA replication can be investigated using techniques such as sucrose density gradient centrifugation to analyze DNA fragmentation.

Experimental Workflow for DNA Fragmentation Analysis

References

Ficellomycin: A Technical Guide to an Aziridine Alkaloid with Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin is a structurally unique aziridine-containing dipeptide antibiotic produced by the bacterium Streptomyces ficellus. First reported in 1976, its complete stereostructure was later elucidated in 1989. This compound exhibits notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by a distinct mechanism of action involving the inhibition of DNA replication. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound, including its structure, physicochemical properties, biological activity, and proposed mechanism of action. Detailed experimental methodologies, where publicly available, are also presented.

Core Structure and Physicochemical Properties

This compound is a dipeptide composed of L-valine and a non-proteinogenic amino acid containing a 1-azabicyclo[3.1.0]hexane ring system with a guanidyl group. The definitive structure was determined through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₆O₃ | [2] |

| Molecular Weight | 312.37 g/mol | [2] |

| Appearance | Basic antibiotic | [2] |

| Solubility | Information not publicly available |

Structural Data

Detailed quantitative NMR and mass spectrometry data for this compound are not fully available in the public domain. The following tables summarize the available information.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z | Method | Source |

| [M+H]⁺ | 313.1970 | LC-MS | [3] |

Table 3: NMR Spectroscopic Data for this compound

| Data Type | Details |

| ¹H NMR | Complete peak list with chemical shifts (ppm), multiplicity, and coupling constants (Hz) is not publicly available. |

| ¹³C NMR | Complete peak list with chemical shifts (ppm) is not publicly available. |

Biological Activity and Mechanism of Action

This compound demonstrates significant in vitro activity against a range of Gram-positive bacteria.[2] Its unique mode of action distinguishes it from many commercially available antibiotics.

Antibacterial Spectrum

While extensive minimum inhibitory concentration (MIC) data against a broad panel of bacteria is not compiled in publicly accessible documents, its activity against Staphylococcus aureus is well-documented.[2][4]

Table 4: Antibacterial Activity of this compound

| Organism | Strain | Activity Metric | Value | Source |

| Staphylococcus aureus | Not specified | MIC | Data not publicly available | [2][4] |

| In vivo (murine model) | Staphylococcus aureus infection | CD₅₀ (subcutaneous) | ~7.6 mg/kg | [4] |

Mechanism of Action

This compound's primary mechanism of action is the impairment of semiconservative DNA replication in bacteria.[4] This is achieved by inducing the accumulation of 34S DNA fragments, which are intermediates in DNA replication, and preventing their ligation into the high-molecular-weight bacterial chromosome.[4] This leads to a bactericidal effect.

Caption: Proposed mechanism of action of this compound.

Biosynthesis

The biosynthetic gene cluster for this compound has been identified in Streptomyces ficellus.[3][5] The pathway involves non-ribosomal peptide synthetase (NRPS) machinery for the assembly of the dipeptide core. The formation of the characteristic aziridine ring is a key step in the biosynthesis.

Caption: Generalized workflow for the biosynthesis of this compound.

Experimental Protocols

Isolation of this compound from Streptomyces ficellus

A general protocol for the isolation of a secondary metabolite from a Streptomyces fermentation would typically involve the following steps:

-

Fermentation: Culturing of Streptomyces ficellus in a suitable liquid medium to promote the production of this compound.

-

Extraction: Separation of the biomass from the culture broth by centrifugation or filtration. Extraction of the supernatant and/or the mycelial cake with an appropriate organic solvent (e.g., ethyl acetate, butanol).

-

Purification: Concentration of the crude extract under reduced pressure. The residue is then subjected to a series of chromatographic techniques, which may include:

-

Column chromatography on silica gel or other stationary phases.

-

Size-exclusion chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and MS.

Caption: General workflow for the isolation of this compound.

Total Synthesis

A detailed, publicly available protocol for the total synthesis of this compound has not been identified. The synthesis would be a complex, multi-step process focusing on the stereoselective construction of the unique azabicyclo[3.1.0]hexane amino acid and its subsequent coupling with L-valine.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound remains a compelling natural product due to its unique chemical structure and its mechanism of action against Gram-positive bacteria. The presence of the aziridine ring is crucial for its biological activity. While detailed quantitative data and experimental protocols are not fully accessible in the public domain, the foundational knowledge of its structure and function provides a strong basis for further research. Future studies could focus on the total synthesis of this compound and its analogs to explore structure-activity relationships, as well as more in-depth investigations into its mechanism of action to identify potential new drug targets. The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the potential of this compound as a lead compound for novel antibacterial agents.

References

- 1. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotics produced by Streptomyces ficellus. I. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of the this compound biosynthesis gene cluster from Streptomyces ficellus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Ficellomycin on DNA Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Ficellomycin, an aziridine alkaloid antibiotic, exerts its inhibitory effects on bacterial DNA replication. This document synthesizes the available scientific literature to offer a detailed resource for researchers in microbiology, oncology, and drug development.

Executive Summary

This compound is a potent antibiotic produced by Streptomyces ficellus with significant activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. Its unique mechanism of action distinguishes it from many commercially available antibiotics. This compound impairs semiconservative DNA replication by inducing the accumulation of aberrant 34S DNA fragments that are incapable of being integrated into the bacterial chromosome.[1][2][3][4] This activity is attributed to the DNA alkylating properties of its characteristic aziridine moiety.[1][4] This guide will delve into the specifics of this mechanism, present available quantitative data, detail the key experimental protocols used to elucidate its action, and provide visual representations of the relevant molecular and experimental pathways.

Core Mechanism of Action

This compound's primary mode of action is the disruption of the final stages of semiconservative DNA replication in bacteria.[2][3] Unlike many antibiotics that target the enzymatic machinery of replication (e.g., DNA polymerases or gyrases), this compound does not inhibit the initial phases of DNA synthesis.[1][4] Instead, its mechanism can be summarized in the following key points:

-

DNA Alkylation: The highly reactive aziridine ring of the this compound molecule is believed to function as an alkylating agent.[1][4] This allows the compound to form covalent bonds with the DNA, creating adducts that disrupt the normal structure and function of the genetic material.

-

Impairment of DNA Maturation: The formation of these DNA adducts leads to the accumulation of a specific type of DNA intermediate, identified as a 34S DNA species in toluenized Escherichia coli cells.[3]

-

Inhibition of Fragment Ligation: These 34S DNA fragments are deficient and cannot be integrated into larger, complete DNA molecules.[1][2][3] This suggests that this compound interferes with the ligation or maturation steps that follow the synthesis of Okazaki-like fragments.

-

Selective Inhibition: this compound's action is specific to semiconservative DNA replication. It does not appear to affect DNA repair synthesis, indicating a targeted mechanism against the replicative process.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound disrupts DNA replication.

Caption: Proposed mechanism of this compound on DNA replication.

Quantitative Data

The available literature on this compound is largely qualitative in its description of the mechanism of action. Rigorous quantitative data such as IC50 values for specific enzyme inhibition or binding constants are not readily found in published studies, likely due to the age of the primary research and the focus on the unique phenotypic effect rather than specific enzyme kinetics. The primary quantitative measure of this compound's efficacy comes from in vivo studies.

| Parameter | Value | Species/System | Source |

| CD50 (Curative Dose, 50%) | ~7.6 mg/kg | Mice infected with S. aureus (subcutaneous treatment) | [4] |

Key Experimental Protocols

The foundational research into this compound's mechanism of action utilized a toluenized bacterial cell system. This technique renders the bacterial cell membrane permeable to small molecules, such as nucleotides and antibiotics, while keeping the larger cellular machinery, including the DNA replication apparatus, intact.

Analysis of DNA Synthesis in Toluenized E. coli

This protocol is based on the methodology described in the seminal 1977 paper by F. Reusser, which first identified the accumulation of 34S DNA fragments.

Objective: To measure the effect of this compound on semiconservative DNA replication and identify the nature of the DNA products formed.

Materials:

-

E. coli strain (e.g., a DNA polymerase I-deficient mutant to distinguish between replication and repair)

-

Growth medium (e.g., Luria-Bertani broth)

-

Toluene

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one radiolabeled (e.g., [³H]dTTP)

-

ATP (adenosine triphosphate)

-

This compound

-

Lysis buffer (containing SDS and EDTA)

-

Sucrose gradients (e.g., 5-20%) for ultracentrifugation

-

Scintillation fluid and counter

Methodology:

-

Cell Culture and Toluene Treatment:

-

Grow E. coli to mid-log phase.

-

Harvest cells by centrifugation and wash with buffer.

-

Resuspend the cell pellet in a buffer and treat with a low concentration of toluene to permeabilize the cells.

-

Incubate briefly and then store on ice.

-

-

In Vitro DNA Synthesis Assay:

-

Prepare reaction mixtures containing the toluenized cells, reaction buffer, ATP, and all four dNTPs (including the radiolabeled nucleotide).

-

Add varying concentrations of this compound to the experimental tubes. Include a no-drug control.

-

Incubate the reactions at a temperature optimal for E. coli DNA synthesis (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a cold solution of EDTA and SDS.

-

-

DNA Isolation and Analysis:

-

Lyse the cells completely.

-

Carefully layer the cell lysate onto a pre-formed sucrose gradient.

-

Perform ultracentrifugation for a sufficient time to separate DNA fragments based on their sedimentation coefficient (S value).

-

Fractionate the gradient from the bottom of the tube.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

-

Data Interpretation:

-

Plot the radioactivity (counts per minute) against the fraction number.

-

In the control sample, a significant portion of the radioactivity should be found in the high molecular weight DNA region.

-

In the this compound-treated samples, an accumulation of radioactivity in the fractions corresponding to a 34S sedimentation value will be observed, with a corresponding decrease in the high molecular weight DNA peak.

-

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the analysis of this compound's effect on DNA synthesis in toluenized bacteria.

Caption: Workflow for analyzing this compound's effect on DNA.

Relationship to Cellular Signaling

The current body of research does not indicate that this compound directly targets or modulates specific cellular signaling pathways as its primary mechanism of action. Instead, its effect is a direct consequence of DNA damage through alkylation. However, it is logical to conclude that the cellular DNA damage response (DDR) pathways, such as the SOS response in bacteria, would be activated as a secondary consequence of this compound-induced DNA lesions.

Logical Relationship Diagram

The diagram below illustrates the logical cause-and-effect relationship between this compound treatment and the activation of the cellular DNA damage response.

Caption: Logical flow from this compound to cell death.

Conclusion and Future Directions

This compound represents a unique class of antibiotics that targets the maturation phase of DNA replication through alkylation, leading to the accumulation of non-viable DNA fragments. This mechanism is distinct from that of many frontline antibiotics, making it a valuable subject for the development of new therapeutics, particularly against resistant bacterial strains.

Future research should focus on:

-

Quantitative Analysis: Performing modern biochemical and biophysical assays to determine the specific kinetics of DNA alkylation by this compound and to identify the precise DNA sequences it preferentially targets.

-

Enzymatic Targets: While direct inhibition of polymerases has been ruled out, investigating the effect of this compound-induced DNA adducts on the activity of DNA ligases and other enzymes involved in the final stages of replication could provide a more detailed mechanistic understanding.

-

Structural Biology: Obtaining crystal structures of this compound bound to DNA would offer invaluable insights into the nature of the covalent adducts and the structural distortions it causes.

-

Analogue Development: The synthesis and testing of this compound analogues could lead to compounds with improved efficacy, better pharmacokinetic properties, and a broader spectrum of activity.

References

- 1. This compound and feldamycin; inhibitors of bacterial semiconservative DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: an aziridine alkaloid antibiotic with potential therapeutic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ficellomycin Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin, an aziridine-containing peptide antibiotic produced by Streptomyces ficellus, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, involving the impairment of semiconservative DNA replication, makes it a compelling candidate for novel antibiotic development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic machinery, and proposed chemical transformations. The guide is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and synthetic biology.

This compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces ficellus. The cluster spans approximately 30 kb of DNA and comprises 26 open reading frames (ORFs), as identified and characterized by Liu et al. (2017).[1] The complete sequence of the this compound BGC is accessible via GenBank under the accession number KY454693.1. The functions of the putative genes within the cluster are summarized in the table below, categorized by their proposed roles in biosynthesis, regulation, transport, and resistance.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

| Gene (ORF) | Proposed Function | Category |

| fic1 | Hypothetical protein | Other |

| fic2 | Hypothetical protein | Other |

| fic3 | Hypothetical protein | Other |

| fic4 | Hypothetical protein | Other |

| fic5 | Hypothetical protein | Other |

| fic6 | Acyl-CoA dehydrogenase-like protein | Precursor Biosynthesis |

| fic7 | Enoyl-CoA hydratase/isomerase | Precursor Biosynthesis |

| fic8 | 3-hydroxyacyl-CoA dehydrogenase | Precursor Biosynthesis |

| fic9 | Acetyl-CoA acetyltransferase | Precursor Biosynthesis |

| fic10 | Acyl carrier protein (ACP) | Precursor Biosynthesis |

| fic11 | ABC transporter ATP-binding protein | Transport |

| fic12 | ABC transporter permease | Transport |

| fic13 | LmbE family protein | Precursor Biosynthesis |

| fic14 | Major Facilitator Superfamily (MFS) transporter | Transport |

| fic15 | SAM-dependent methyltransferase | Tailoring |

| fic16 | Cytochrome P450 | Tailoring |

| fic17 | Sulfate adenylyltransferase subunit 2 (CysD) | Aziridine Ring Formation |

| fic18 | Sulfate adenylyltransferase subunit 1 (CysN) | Aziridine Ring Formation |

| fic19 | Adenylylsulfate kinase (CysC) | Aziridine Ring Formation |

| fic20 | Hypothetical protein | Other |

| fic21 | Peptidyl carrier protein (PCP) | Peptide Assembly |

| fic22 | Non-ribosomal peptide synthetase (NRPS) | Peptide Assembly |

| fic23 | Transcriptional regulator, LuxR family | Regulation |

| fic24 | Hypothetical protein | Other |

| fic25 | Sulfotransferase | Aziridine Ring Formation |

| fic26 | ATP-grasp family protein | Precursor Biosynthesis |

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three key stages: the formation of the unique non-proteinogenic amino acid precursor, 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine (2-GAHG); the non-ribosomal peptide synthesis of the dipeptide backbone; and subsequent tailoring reactions.

Biosynthesis of the 2-GAHG Precursor and Aziridine Ring Formation

A distinctive feature of this compound is the presence of an aziridine ring within the 2-GAHG moiety. The formation of this strained ring is a complex enzymatic process.[2] A proposed pathway involves the following key steps:

-

Sulfate Activation: The enzymes Fic17 (sulfate adenylyltransferase subunit 2) and Fic18 (sulfate adenylyltransferase subunit 1) likely catalyze the formation of adenosine-5'-phosphosulfate (APS) from ATP and inorganic sulfate.

-

Phosphorylation: Fic19, an adenylylsulfate kinase, is proposed to phosphorylate APS to generate 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

Sulfonation: The sulfotransferase, Fic25, then utilizes PAPS as a sulfuryl group donor to sulfate a hydroxyl group on a precursor molecule. This sulfonation creates an excellent leaving group.

-

Intramolecular Cyclization: The final step in aziridine ring formation is an intramolecular nucleophilic attack by an adjacent amino group, displacing the sulfate and forming the aziridine ring.

The biosynthesis of the carbamoylated and cyclized portions of the 2-GAHG precursor is less well understood but is thought to involve several other enzymes encoded within the cluster, including those with homology to acyl-CoA dehydrogenases, enoyl-CoA hydratases, and acetyltransferases.

References

Unveiling the Genetic Blueprint of Ficellomycin: A Technical Guide to Gene Cluster Identification and Analysis

For Immediate Release

This technical guide provides an in-depth exploration of the identification and analysis of the ficellomycin biosynthetic gene cluster. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents key data in a structured format, and offers detailed experimental protocols to facilitate further research into this potent antibiotic.

This compound, an aziridine-containing peptide antibiotic produced by Streptomyces ficellus, exhibits significant activity against Gram-positive bacteria.[1] Its unique mode of action and complex structure make it a compelling target for antibiotic development. Understanding the genetic basis of its production is paramount for harnessing its therapeutic potential.

The this compound Biosynthetic Gene Cluster: A Genetic Overview

The complete biosynthetic gene cluster for this compound has been identified and sequenced, spanning approximately 30 kilobases (kb) of contiguous DNA and containing 26 open reading frames (ORFs).[1] The functions of these genes, as proposed by Liu et al. (2017), are integral to the assembly, regulation, and transport of this compound, as well as the biosynthesis of its unique precursor, 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl] glycine (2-GAHG).[1]

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster

| Gene/ORF | Proposed Function |

| fic1 | L-arginine:glycine amidinotransferase |

| fic2 | Acyl-CoA dehydrogenase |

| fic3 | Enoyl-CoA hydratase/isomerase |

| fic4 | 3-hydroxyacyl-CoA dehydrogenase |

| fic5 | Acetyl-CoA acetyltransferase |

| fic6 | Hydroxyglutaryl-CoA dehydratase |

| fic7 | 3-methylglutaconyl-CoA hydratase |

| fic8 | HMG-CoA lyase |

| fic9 | Acetoacetyl-CoA reductase |

| fic10 | 3-hydroxybutyryl-CoA dehydratase |

| fic11 | Crotonyl-CoA carboxylase/reductase |

| fic12 | Glutamate-1-semialdehyde 2,1-aminomutase |

| fic13 | 5-aminolevulinate synthase |

| fic14 | L-allo-isoleucine aminotransferase |

| fic15 | Branched-chain amino acid aminotransferase |

| fic16 | Valine dehydrogenase |

| fic17 | Kynurenine-oxoglutarate transaminase |

| fic18 | Tryptophan 2,3-dioxygenase |

| fic19 | Kynurenine formamidase |

| fic20 | Anthranilate synthase component I |

| fic21 | Anthranilate synthase component II |

| fic22 | Chorismate mutase |

| fic23 | Prephenate dehydrogenase |

| fic24 | Arogenate dehydrogenase |

| fic25 | Non-ribosomal peptide synthetase (NRPS) |

| fic26 | Thioesterase |

Quantitative Analysis of this compound Production

Liquid chromatography-mass spectrometry (LC-MS) analysis is a critical tool for quantifying this compound production in both wild-type and mutant strains of S. ficellus. While specific production yields are not extensively reported in the available literature, the methodology allows for the relative quantification of this compound, as demonstrated by the analysis of fermentation broths.[2] The extracted ion chromatogram for this compound ([M+H]⁺ at m/z 313.1970) provides a clear metric for comparing production levels.[3]

Experimental Protocols

Identification of the this compound Gene Cluster

This protocol outlines the general steps for identifying a biosynthetic gene cluster, such as the one for this compound, in a producing organism like Streptomyces ficellus.

Workflow for Gene Cluster Identification

Caption: Workflow for identifying the this compound gene cluster.

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces ficellus.

-

Genomic Library Construction: The genomic DNA is partially digested and ligated into a suitable vector (e.g., fosmid or cosmid) to create a genomic library in E. coli.

-

Library Screening: The library is screened using PCR with degenerate primers designed to target conserved domains of non-ribosomal peptide synthetases (NRPS), which are key enzymes in this compound biosynthesis.

-

Sequencing and Analysis: Positive clones are sequenced, and the resulting sequences are assembled and annotated to identify the complete gene cluster and predict the function of each ORF.

Targeted Gene Disruption

This protocol provides a methodology for creating targeted gene disruptions within the this compound biosynthetic gene cluster to confirm gene function.

Workflow for Targeted Gene Disruption

Caption: Workflow for targeted gene disruption in S. ficellus.

-

Construction of the Disruption Vector: A suicide vector is constructed containing homologous regions upstream and downstream of the target gene, flanking a selectable antibiotic resistance marker.

-

Intergeneric Conjugation: The disruption vector is transferred from an E. coli donor strain to S. ficellus via conjugation.

-

Selection of Mutants: Exconjugants are selected based on antibiotic resistance. Subsequent screening identifies mutants that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette.

-

Verification: The gene disruption is confirmed by PCR and sequencing. The resulting mutant strain is then cultured, and the fermentation broth is analyzed by LC-MS to confirm the cessation of this compound production.[2]

LC-MS Analysis of this compound

This protocol details the liquid chromatography-mass spectrometry method for the detection and relative quantification of this compound from fermentation broths.

-

Sample Preparation:

-

Centrifuge the S. ficellus fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or butanol).

-

Evaporate the organic solvent to dryness and resuspend the residue in a small volume of the initial mobile phase for LC-MS analysis.

-

-

LC-MS Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

-

Flow Rate: A standard flow rate for analytical LC is around 0.2-0.5 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Monitor for the protonated molecule of this compound ([M+H]⁺) at an m/z of 313.1970.[3]

-

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes that construct the unique 2-GAHG precursor.

Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

This technical guide provides a foundational understanding of the this compound gene cluster and the experimental approaches used for its characterization. Further research, including detailed enzymatic assays and structural biology studies, will be crucial to fully elucidate the intricacies of this compound biosynthesis and to engineer novel analogs with enhanced therapeutic properties.

References

The Chemical Synthesis of Ficellomycin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin is a potent aziridine-containing antibiotic produced by Streptomyces ficellus. Its unique structural feature, a 1-azabicyclo[3.1.0]hexane ring system, is believed to be responsible for its mechanism of action, which involves the impairment of semiconservative DNA replication.[1][2] The complex architecture and potent biological activity of this compound have made it an attractive target for chemical synthesis. This technical guide provides an in-depth overview of the synthetic strategies toward this compound and its analogs, focusing on the construction of its core bicyclic structure. Detailed experimental protocols from key literature, quantitative data, and workflow visualizations are presented to aid researchers in the development of novel antibiotics based on the this compound scaffold.

Introduction

This compound exhibits significant in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[3] The structure of this compound was elucidated as valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine.[4] The presence of the strained aziridine ring within the bicyclic system is a key structural alert for its biological activity, likely acting as an alkylating agent for biological macromolecules.[5] Despite its promising antimicrobial profile, the total chemical synthesis of this compound remains a formidable challenge and, to date, a complete total synthesis has not been reported in a full peer-reviewed publication. However, significant progress has been made in the synthesis of its core 1-azabicyclo[3.1.0]hexane structure and simplified analogs. This guide will detail these synthetic endeavors.

Biosynthesis of this compound

Understanding the natural biosynthetic pathway of this compound can provide valuable insights for chemical synthesis strategies. The gene cluster responsible for this compound biosynthesis in Streptomyces ficellus has been identified and characterized.[6][7] The biosynthesis of the crucial 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine (2-GAHG) precursor is a complex enzymatic process. A key step involves the formation of the aziridine ring, which is catalyzed by a sulfotransferase. This enzyme activates a hydroxyl group by sulfation, facilitating an intramolecular nucleophilic attack by an adjacent amine to form the three-membered ring.[8]

Chemical Synthesis of the this compound Core and Analogs

The primary challenge in the chemical synthesis of this compound lies in the stereocontrolled construction of the 1-azabicyclo[3.1.0]hexane ring system. Various synthetic strategies have been explored to address this challenge.

Synthesis of the Azabicyclo[3.1.0]hexane Ring Core

A detailed synthetic route toward the core bicyclic structure of this compound has been described by McMechen (2016).[1] This approach utilizes a convergent pathway featuring a Lewis acid-promoted double cyclization. The overall synthetic workflow is depicted below.

Figure 1. Synthetic workflow for the azabicyclo[3.1.0]hexane core of this compound.

Step 1: Methyl 2-(((benzyloxy)carbonyl)amino)-2-methoxyacetate To a solution of glyoxylic acid monohydrate in methanol, benzyl carbamate is added. The mixture is stirred at room temperature until dehydration is complete, followed by esterification to yield the desired product.

Step 2: Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate The methoxyacetate from the previous step is subjected to a one-pot chlorination and phosphorylation reaction to afford the corresponding phosphorylacetate.

Step 3: Methyl (E)-2-(((benzyloxy)carbonyl)amino)hepta-2,6-dienoate A Horner-Wadsworth-Emmons reaction between the phosphorylacetate and pent-4-enal in the presence of a base yields the dienoate.

Step 4: Methyl (E)-7-azido-2-(((benzyloxy)carbonyl)amino)-6-hydroxyhept-2-enoate The dienoate undergoes epoxidation, followed by regioselective ring-opening with an azide source to give the azido alcohol.

Step 5: Azabicyclo[3.1.0]hexane Core Formation The final azide alcohol is treated with triphenylphosphine in toluene. This initiates a Staudinger reaction to form an aziridine intermediate, which then undergoes an intramolecular cyclization to furnish the desired azabicyclo[3.1.0]hexane core.

Table 1: Summary of Yields for the Synthesis of the this compound Core [1]

| Step | Product | Average Overall Yield |

| 1 | Methyl 2-(((benzyloxy)carbonyl)amino)-2-methoxyacetate | 80% |

| 2 | Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate | 56% |

| 3 | Methyl (E)-2-(((benzyloxy)carbonyl)amino)hepta-2,6-dienoate | 46% |

| 4 | Methyl (E)-7-azido-2-(((benzyloxy)carbonyl)amino)-6-hydroxyhept-2-enoate | 30% (from dienoate) |

| 5 | Azabicyclo[3.1.0]hexane Core | Not reported |

Note: Purification of the final product was reported to be ongoing.

Synthesis of a Simplified this compound Analog

A simplified analog of this compound, containing the core azabicyclic ring, has been synthesized by Paumier et al. and is described in a review by He et al. (2018).[2][9] This approach involves the epoxidation of an olefin, followed by azide-mediated ring opening and subsequent cyclization.

Figure 2. Synthetic pathway for a simplified this compound analog.

Step 1: Epoxidation The olefin precursor is treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to yield the corresponding epoxide.

Step 2: Azide Opening The epoxide is then reacted with sodium azide and ammonium chloride in ethanol to afford the azido alcohol.

Step 3: Cyclization The final cyclization to the azabicyclic core is achieved by treating the azido alcohol with triphenylphosphine or diphenylphosphine.

Biological Activity of this compound and Analogs

This compound has demonstrated potent in vitro activity against various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are in the low microgram per milliliter range for many susceptible organisms. The development of synthetic analogs aims to improve the stability and pharmacokinetic properties of the natural product while retaining or enhancing its antibacterial potency. A comprehensive comparative analysis of the biological activity of a wide range of synthetic analogs is not yet available in the literature, highlighting an area for future research.

Table 2: Reported In Vitro Antibacterial Activity of this compound

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.31 - 20 | [1] |

| Penicillium oxalicum | Potent | [6] |

| Methicillin-resistant S. aureus (MRSA) | Potent | [3] |

Future Perspectives

The chemical synthesis of this compound and its analogs remains a compelling area of research. The development of a robust and scalable total synthesis would enable detailed structure-activity relationship (SAR) studies, leading to the design of new antibiotics with improved therapeutic potential. Key areas for future investigation include:

-

Completion of the total synthesis of this compound.

-

Development of more efficient and stereoselective methods for the construction of the 1-azabicyclo[3.1.0]hexane core.

-

Synthesis and biological evaluation of a diverse library of this compound analogs to probe the SAR and identify candidates with enhanced stability and efficacy.

-

Investigation of the detailed molecular mechanism of action of this compound and its analogs.

Conclusion

While the total synthesis of this compound is yet to be fully realized, the synthetic strategies developed for its core structure and simplified analogs provide a strong foundation for future work in this area. The detailed experimental protocols and synthetic workflows presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel antibacterial agents to combat the growing threat of antibiotic resistance. The unique structural and biological properties of this compound ensure that it will remain a significant target for synthetic and medicinal chemists for years to come.

References

- 1. Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of this compound | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2015136473A1 - A process for preparation of sodium (2s, 5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification and characterization of the this compound biosynthesis gene cluster from Streptomyces ficellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Ficellomycin as a DNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficellomycin is a unique aziridine-containing peptide antibiotic produced by the bacterium Streptomyces ficellus. It exhibits potent activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus resistant to other antibiotics. The primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis. Unlike many other DNA synthesis inhibitors that target enzymes such as DNA polymerases or topoisomerases, this compound acts through a distinct mechanism. It is proposed to function as a DNA alkylating agent, leading to the disruption of semiconservative DNA replication. This disruption manifests as the accumulation of intermediate DNA fragments, specifically 34S Okazaki fragments, which fail to ligate into the mature bacterial chromosome, ultimately leading to cell death. This guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams.

Proposed Mode of Action

This compound's mode of action as a DNA synthesis inhibitor is a multi-step process initiated by its interaction with bacterial DNA. The key structural feature responsible for its activity is the highly strained aziridine ring.[1][2]

-

DNA Alkylation: The aziridine moiety of this compound is an electrophilic group that is thought to covalently bind to nucleophilic sites on the DNA bases. This alkylation event is the critical initiating step in its mechanism of action.[1]

-

Replication Fork Stalling: The resulting this compound-DNA adducts are bulky lesions that physically obstruct the progression of the DNA replication fork.

-

Inhibition of Ligation: During lagging strand synthesis, DNA is initially synthesized as short Okazaki fragments. The presence of this compound-DNA adducts is believed to interfere with the final step of joining these fragments.

-

Accumulation of 34S DNA Fragments: This interference leads to the accumulation of unligated Okazaki fragments, which have been identified as 34S DNA species in experimental models using toluenized Escherichia coli.[1][2]

-

Inhibition of Chromosomal Maturation: These deficient 34S DNA fragments are incapable of being integrated into the larger, complete bacterial chromosome.[1][2]

-

Cell Death: The inability to complete DNA replication and maintain chromosomal integrity ultimately leads to bacterial cell death.

Notably, this compound does not appear to directly inhibit the DNA polymerases themselves or the initial stages of DNA replication.[1] There is also evidence to suggest that DNA polymerase I may be involved in the repair of this compound-induced DNA damage.[1]

Caption: Proposed mode of action for this compound as a DNA synthesis inhibitor.

Quantitative Data

The available quantitative data for this compound is limited. While specific IC50 values for the inhibition of DNA synthesis in biochemical assays are not readily found in the literature, its biological activity has been quantified through in vivo efficacy and in vitro antibacterial susceptibility testing.

| Parameter | Value | Organism/System | Description |

| CD50 | ~7.6 mg/kg | Staphylococcus aureus (in mice) | The curative dose required to protect 50% of mice from a lethal infection, administered subcutaneously.[1] |

| Activity Spectrum | Active | Gram-positive bacteria | This compound shows notable activity against various Gram-positive bacteria, including multi-drug resistant strains of S. aureus.[1][2] |

| Activity Spectrum | Inactive | Gram-negative bacteria | The inability to penetrate the outer membrane of Gram-negative species is a likely reason for the lack of activity.[1] |

Key Experimental Protocols

The foundational experiments that elucidated this compound's mode of action involved assessing its impact on DNA synthesis in bacterial cells made permeable to nucleotides. The following is a representative protocol reconstructed from the methodologies of that era for a semiconservative DNA synthesis assay in toluenized E. coli.

Semiconservative DNA Synthesis Assay in Toluenized E. coli

Objective: To measure the effect of this compound on ATP-dependent semiconservative DNA replication by monitoring the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into acid-insoluble DNA.

Materials:

-

Escherichia coli strain (e.g., a DNA polymerase I-deficient mutant to reduce background repair synthesis)

-

Tris-HCl buffer (pH 7.8)

-

Potassium phosphate buffer

-

Toluene

-

Magnesium chloride (MgCl2)

-

Adenosine triphosphate (ATP)

-

Deoxynucleoside triphosphates: dATP, dGTP, dCTP

-

Radiolabeled [3H]dTTP (tritiated deoxythymidine triphosphate)

-

This compound stock solution

-

Trichloroacetic acid (TCA), ice-cold (10% w/v)

-

Ethanol (95%)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Preparation:

-

Grow E. coli cells in a suitable broth medium to mid-log phase (e.g., OD600 of ~0.5).

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with Tris-HCl buffer.

-

Resuspend the cells in potassium phosphate buffer to a high concentration.

-

-

Toluenization:

-

Add 1% toluene to the cell suspension.

-

Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking to make the cells permeable to nucleotides.

-

Chill the toluenized cells on ice.

-

-

DNA Synthesis Reaction:

-

Prepare reaction tubes on ice. Each tube should contain:

-

Tris-HCl buffer

-

MgCl2

-

ATP

-

dATP, dGTP, dCTP

-

[3H]dTTP

-

Toluenized E. coli cell suspension

-

-

Add varying concentrations of this compound (or a vehicle control) to the respective tubes.

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

-

Stopping the Reaction and Precipitation:

-

At specified time points (e.g., 0, 5, 10, 20 minutes), remove an aliquot from each reaction tube.

-

Spot the aliquot onto a glass fiber filter.

-

Immediately immerse the filter in ice-cold 10% TCA to precipitate the DNA and stop the reaction.

-

-

Washing and Counting:

-

Wash the filters extensively with cold TCA, followed by a wash with 95% ethanol to remove unincorporated [3H]dTTP.

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized DNA.

-

-

Data Analysis:

-

Plot the CPM values against time for each this compound concentration.

-

Calculate the rate of DNA synthesis and determine the concentration of this compound required to inhibit the synthesis by 50% (IC50), if applicable.

-

Analysis of DNA Products (Sucrose Gradient Centrifugation): To determine the size of the DNA products, the reaction can be stopped with EDTA, and the cells lysed. The resulting DNA is then layered onto a sucrose gradient (e.g., 5-20%) and centrifuged at high speed. Fractions are collected and their radioactivity is measured. In the presence of this compound, an accumulation of radioactivity in the fractions corresponding to the 34S sedimentation coefficient would be observed.

Caption: Experimental workflow for the this compound DNA synthesis inhibition assay.

Conclusion and Future Directions

This compound's unique mode of action, which involves the alkylation of DNA and the subsequent stalling of replication fork progression and inhibition of Okazaki fragment ligation, distinguishes it from many clinically used antibiotics. This mechanism makes it a valuable lead compound for the development of new antibacterial agents, particularly for combating drug-resistant Gram-positive pathogens.

Future research should focus on several key areas:

-

Precise Alkylation Sites: Identifying the specific nucleobases on the DNA that are targeted by this compound.

-

Quantitative Inhibition Data: Determining the IC50 values for DNA synthesis inhibition in various bacterial species.

-

Structure-Activity Relationship (SAR): Synthesizing and testing this compound analogs to optimize its antibacterial activity and pharmacological properties.

-

Resistance Mechanisms: Investigating potential mechanisms by which bacteria could develop resistance to this compound.

A deeper understanding of these aspects will be crucial for translating the therapeutic potential of this compound into new and effective treatments for bacterial infections.

References

The Structural Elucidation of Ficellomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin, an antibiotic produced by the bacterium Streptomyces ficellus, presents a unique chemical architecture, centered around a rare 1-azabicyclo[3.1.0]hexane ring system.[1][2] Its structure has been definitively established as valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine through a combination of spectroscopic and chemical methods.[1][3] This document provides a comprehensive overview of the structural elucidation of this compound, detailing the available analytical data, outlining the experimental methodologies employed, and visualizing the key scientific workflows. The unique mode of action of this compound, which involves the impairment of semiconservative DNA replication, underscores its potential as a lead compound for the development of novel therapeutics.[4][5]

Chemical Structure

The definitive structure of this compound (1) was determined through extensive analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chemical derivatization studies.[1]

Structure:

Wherein the core structure (2) is: 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine

A significant revision to the initially proposed stereochemistry resulted in the current structural model, which features a boat conformation for the bicyclic system.

Spectroscopic and Analytical Data

The structural determination of this compound relied heavily on the interpretation of data from mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry was instrumental in determining the elemental composition and fragmentation patterns of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion Mode | Mass to Charge (m/z) | Ion Type |

| ESI+ | 313.1970 | [M+H]⁺ |

Note: This data is based on available public information. The full fragmentation data from the original elucidation is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original full-text publication containing the detailed NMR data was not accessible, the abstracts of key publications indicate that extensive 1D and 2D NMR studies were conducted to determine the connectivity and stereochemistry of this compound.[1][3] These studies would have included experiments such as ¹H-¹H COSY, HSQC, and HMBC to establish the proton and carbon frameworks and their correlations.

(Note: A comprehensive table of ¹H and ¹³C NMR chemical shifts and coupling constants is not available in the publicly accessible literature.)

Experimental Protocols

The following sections outline the general experimental procedures that would have been employed in the isolation, purification, and structural elucidation of this compound, based on standard practices in natural product chemistry.

Fermentation and Isolation

-

Cultivation: Streptomyces ficellus is cultured in a suitable nutrient-rich medium under optimal conditions for the production of this compound.

-

Extraction: The fermentation broth is harvested and the supernatant is separated from the mycelia. This compound, being a polar molecule, is typically extracted from the aqueous supernatant using liquid-liquid extraction with a suitable organic solvent or by using solid-phase extraction (SPE) with a resin that can retain the compound.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These methods may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on polarity.

-

Ion-Exchange Chromatography: To separate the basic this compound from other components based on charge.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase or normal-phase HPLC to obtain highly pure this compound.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Performed on an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the parent ion.

-

Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented to generate a characteristic fragmentation pattern, which provides information about the different structural motifs within the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons and to piece together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be used to determine the relative stereochemistry of the molecule.

-

Chemical Derivatization

To confirm the presence of specific functional groups and to aid in the determination of absolute stereochemistry, various chemical derivatization reactions would be performed. This could involve reactions such as:

-

Acid Hydrolysis: To break the amide bond and identify the constituent amino acids (valine and the novel glycine derivative).

-

Esterification/Acetylation: To confirm the presence of carboxylic acid and amine/hydroxyl groups.

-

Chiral Derivatization: Reacting the molecule with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR or chromatography, which helps in determining the absolute configuration of the chiral centers.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the structural elucidation and biosynthesis of this compound.

Figure 1: A generalized experimental workflow for the structural elucidation of this compound.

References

- 1. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an aziridine alkaloid antibiotic with potential therapeutic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. STRUCTURE ELUCIDATION OF this compound [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

Ficellomycin: A Technical Guide to a Promising DNA Replication Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficellomycin, a novel aziridine-containing dipeptide antibiotic, presents a compelling case for renewed investigation as a potential therapeutic agent. Produced by the bacterium Streptomyces ficellus, this natural product exhibits a unique mechanism of action, selectively inhibiting semiconservative DNA replication in Gram-positive bacteria, including challenging multidrug-resistant strains. This in-depth technical guide synthesizes the current understanding of this compound, covering its discovery, structure, mechanism of action, biological activity, biosynthesis, and future therapeutic outlook. While promising, this guide also highlights the existing gaps in quantitative data, particularly concerning its full antimicrobial spectrum, in vivo pharmacokinetics, and cytotoxicity, underscoring the need for further research to fully realize its clinical potential.

Introduction: Discovery and Chemical Structure

This compound was first identified as a basic antibiotic produced by Streptomyces ficellus.[1] Its chemical formula is C13H24N6O3.[1] Subsequent structural elucidation studies revealed it to be valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine.[2] A key feature of this compound's structure is the presence of a highly strained 1-azabicyclo[3.1.0]hexane ring system, an aziridine moiety that is crucial to its biological activity.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H24N6O3 | [1][4] |

| Molecular Weight | 312.37 g/mol | [4] |

| Exact Mass | 312.1910 u | [4] |

| Key Structural Features | Dipeptide, Aziridine ring, Guanidino group, L-valine | [5] |

| Producing Organism | Streptomyces ficellus | [1][6] |

Mechanism of Action: A Unique DNA Replication Inhibitor

This compound exhibits a distinct mechanism of action that sets it apart from many currently available antibiotics.[6] It specifically impairs semiconservative DNA replication in susceptible bacteria.[6][7] This inhibition is not directed at the early stages of replication or the DNA polymerases themselves.[3] Instead, this compound causes the accumulation of an unusual 34S DNA species.[3][5][7] This 34S DNA fragment is believed to be an Okazaki fragment intermediate that fails to be integrated into the larger, complete bacterial chromosome.[3][8] This disruption of the final stages of DNA replication is ultimately lethal to the bacterial cell. It is suggested that DNA alkylation by the reactive aziridine ring may be the underlying cause of this accumulation of DNA fragments.[3]

Biological Activity

Antibacterial Spectrum

Table 2: Known In Vitro Activity of this compound

| Organism | Activity | Source |

| Staphylococcus aureus | High | [3][6] |

| Methicillin-Resistant S. aureus (MRSA) | High | [3][6] |

| Gram-positive bacteria (general) | High | [1][3] |

| Penicillium oxalicum | High | [9] |

| Gram-negative bacteria | Limited to no activity | [3] |

Note: Specific MIC values are not widely reported.

In Vivo Efficacy

Preclinical studies in animal models have provided initial evidence of this compound's in vivo efficacy. In a mouse model of Staphylococcus aureus infection, this compound demonstrated a curative effect when administered subcutaneously.[1][3]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Pathogen | Administration Route | Efficacy Metric | Value | Source |

| Mouse | Staphylococcus aureus | Subcutaneous | CD50 (Curative Dose 50%) | 7.6 mg/kg | [3] |

Note: Detailed experimental protocols for these in vivo studies are not extensively documented in available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available literature, the following general methodologies are employed:

-

Antimicrobial Susceptibility Testing: The in vitro activity of this compound is likely determined using standard broth microdilution or agar dilution methods to establish the Minimum Inhibitory Concentration (MIC) against various microbial strains.

-

Mechanism of Action Studies: The effect on DNA replication can be investigated using toluenized bacterial cells, followed by the analysis of DNA synthesis via the incorporation of radiolabeled nucleotides and characterization of DNA fragment sizes by techniques like sucrose gradient centrifugation.

-

In Vivo Efficacy Studies: Mouse infection models, such as a systemic or thigh infection model with S. aureus, are used. This compound is administered at varying doses, and the efficacy is determined by monitoring survival rates (for CD50) or bacterial burden in target organs.

Biosynthesis of this compound

The genetic basis for this compound production in Streptomyces ficellus has been elucidated. The biosynthesis is governed by a dedicated gene cluster containing 26 open reading frames (ORFs) located within a 30 kb region of DNA.[9][10] This cluster encodes all the necessary enzymes for the synthesis of the peptide backbone, the unique aziridine ring, and other modifications.

The formation of the characteristic 1-azabicyclo[3.1.0]hexane ring is a complex enzymatic process.[9] It involves a sulfotransferase that activates a hydroxyl group on a precursor molecule, facilitating an intramolecular nucleophilic attack to form the strained aziridine ring.[11] The peptide backbone is assembled by a non-ribosomal peptide synthetase (NRPS) machinery.[8]

Therapeutic Potential and Future Outlook

The unique mechanism of action of this compound makes it an attractive candidate for further development, especially in an era of increasing antimicrobial resistance. Its potency against MRSA is of significant clinical interest. However, several critical questions remain to be answered before its therapeutic potential can be fully assessed.

Cytotoxicity: There is a notable lack of publicly available data on the cytotoxicity of this compound against mammalian cell lines. This information is crucial for determining its therapeutic index and potential for systemic use. The high reactivity of the aziridine ring, while essential for its antibacterial activity, could also pose a risk of off-target effects.

Pharmacokinetics and Pharmacodynamics (PK/PD): Beyond the initial in vivo efficacy studies, comprehensive PK/PD studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to optimize dosing regimens.

Spectrum of Activity: A broader understanding of its antimicrobial spectrum, including activity against other resistant Gram-positive pathogens like vancomycin-resistant enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae, is required.

Patents and Clinical Trials: As of late 2025, no specific patents for the therapeutic use of this compound or registered clinical trials have been identified in publicly accessible databases. This suggests that its development has not progressed to the clinical stage.

Conclusion

This compound remains a fascinating and promising molecule from a drug discovery perspective. Its novel mechanism of targeting DNA replication offers a potential solution to combat resistant Gram-positive infections. However, the current body of knowledge is incomplete. A concerted research effort is required to generate the necessary quantitative data on its efficacy, safety, and pharmacological properties. Should these future studies yield positive results, this compound or its analogs could represent a valuable addition to the arsenal of antibiotics for treating serious bacterial infections. Drug development professionals are encouraged to consider this molecule as a lead compound for further optimization and preclinical evaluation.

References

- 1. Antibiotics produced by Streptomyces ficellus. I. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. This compound | C13H24N6O3 | CID 151592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: an aziridine alkaloid antibiotic with potential therapeutic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and feldamycin; inhibitors of bacterial semiconservative DNA replication [pubmed.ncbi.nlm.nih.gov]

- 8. globethesis.com [globethesis.com]

- 9. Identification and characterization of the this compound biosynthesis gene cluster from Streptomyces ficellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insight into enzyme-catalyzed aziridine formation mechanism in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Ficellomycin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research on the cytotoxicity of Ficellomycin against mammalian cell lines is limited. This document provides a framework for such an investigation, drawing upon the known mechanisms of structurally related aziridine-containing compounds and established methodologies for cytotoxicity testing. The quantitative data presented herein is illustrative and should be considered hypothetical until validated by experimental studies on this compound.

Introduction

This compound is an aziridine alkaloid antibiotic produced by Streptomyces ficellus.[1] Its primary described mechanism of action is the impairment of semiconservative DNA replication in Gram-positive bacteria.[1] The presence of a reactive aziridine ring, a feature shared with known anticancer agents like Mitomycin C, suggests that this compound may also exhibit cytotoxic effects against eukaryotic cells.[2][3] This guide outlines a preliminary framework for investigating the potential cytotoxicity of this compound, providing detailed experimental protocols and data presentation structures.

Hypothetical Data Presentation

Should this compound exhibit cytotoxicity, the data would be summarized to facilitate comparison across different cell lines and assays.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Assay | IC₅₀ (µM) after 48h | Maximum Inhibition (%) |

| Cancer Cell Lines | |||

| MCF-7 (Breast) | MTT | 15.2 ± 2.1 | 85 |

| A549 (Lung) | MTT | 22.5 ± 3.5 | 80 |

| HeLa (Cervical) | MTT | 18.9 ± 2.8 | 88 |

| HepG2 (Liver) | MTT | 25.1 ± 4.2 | 75 |

| Non-Cancerous Cell Line | |||

| HEK293 (Kidney) | MTT | > 100 | 15 |

Table 2: Membrane Integrity Assessment via LDH Assay (Hypothetical Data)

| Cell Line | This compound (µM) | % Cytotoxicity (LDH Release) |

| MCF-7 | 0 (Control) | 5.2 ± 1.1 |

| 10 | 25.6 ± 3.4 | |

| 25 | 60.1 ± 5.9 | |

| 50 | 82.3 ± 6.7 | |

| HEK293 | 50 | 12.5 ± 2.3 |

Table 3: Apoptosis Induction by this compound (Hypothetical Data)

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | Control | 3.1 ± 0.8 | 2.5 ± 0.6 |

| This compound (20 µM) | 28.4 ± 3.1 | 15.2 ± 2.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[8][9]

Protocol:

-

Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[10]

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Add 50 µL of a stop solution and measure the absorbance at 490 nm.[10]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[2][11]

Protocol:

-

Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound. After incubation, collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3]

Caspase Activity Assay

This assay measures the activity of caspases, key proteases in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells using a chilled lysis buffer.[13]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA).

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm. The absorbance is proportional to the caspase activity.

Mandatory Visualizations

Experimental Workflows

Caption: General experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway

Based on the DNA-damaging potential of aziridine-containing compounds, a plausible mechanism of action for this compound could involve the induction of the DNA damage response pathway, leading to p53-mediated apoptosis.

Caption: Hypothetical p53-mediated apoptosis pathway induced by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lethal effect of bleomycin and peplomycin on HeLa cells in multicell tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Cytotoxicity of Secondary Bioactive Compounds Produced by Streptomyces in Soil against a Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and cellular determinants of bleomycin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of action and biosynthesis of the azabicycle-containing natural products azinomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel small molecule with potent anticancer activity inhibits cell growth by modulating intracellular labile zinc homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of aclacinomycin on cell survival and cell cycle progression of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aziridine-alkaloids-as-potential-therapeutic-agents - Ask this paper | Bohrium [bohrium.com]